4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. The analysis provides information about the compound’s functional groups, stereochemistry, and molecular weight.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Scientific Research Applications
Antitumor Activity
4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide derivatives have been studied for their potential antitumor activity. Compounds synthesized from sulfaphenazole, a strategic starting material, have shown significant antitumor properties, with some derivatives outperforming the reference drug doxorubicin in terms of effectiveness (Alqasoumi et al., 2009).
Cytotoxicity and Carbonic Anhydrase Inhibition
These compounds have also been tested for cytotoxicity and tumor-specificity. Certain derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy substitutions, displayed notable cytotoxic activities. Additionally, they exhibited strong inhibition of human cytosolic carbonic anhydrase isoforms, which could be crucial for anti-tumor activity studies (Gul et al., 2016).
Anti-Inflammatory and Ulcerogenic Properties
Another study focused on novel derivatives of 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide for their anti-inflammatory properties. These compounds were found active in the carrageenan-induced rat paw oedema model for inflammation, with some displaying greater in vivo anti-inflammatory activities than the reference drug celecoxib. Importantly, they also showed minimal or no ulcerogenic effects, highlighting their potential as safer anti-inflammatory agents (Mustafa et al., 2016).
Synthesis and Characterization
In the realm of chemical synthesis and characterization, various studies have focused on synthesizing new derivatives of 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide. These include compounds with potential biological activities, such as antitumor and anti-inflammatory agents. The structural characterization of these compounds is crucial for understanding their biological activities and potential applications in medicinal chemistry (Agekyan & Mkryan, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could undergo.
properties
IUPAC Name |
4-amino-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c15-11-1-3-14(4-2-11)22(19,20)17-12-9-16-18(10-12)13-5-7-21-8-6-13/h1-4,9-10,13,17H,5-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGRCTFPVQYKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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